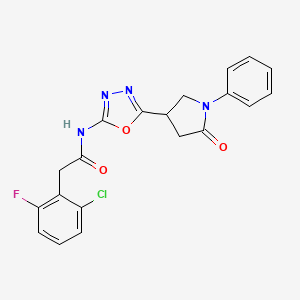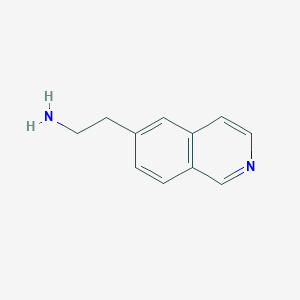
2-(Isoquinolin-6-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Isoquinolin-6-YL)ethanamine” is a chemical compound with the molecular formula C11H12N2 . It is also known by its IUPAC name, 2-(3-isoquinolinyl)ethanamine .
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6,12H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the literature .
Scientific Research Applications
Synthesis of Novel Compounds
2-(Isoquinolin-6-YL)ethanamine has been utilized in the synthesis of novel compounds with significant biological activities. An example is the synthesis of lamellarin analogues using 5,6-Dihydropyrrolo[2,1-a]isoquinolines as core skeletons. These novel compounds exhibit various biological activities and are confirmed by various spectroscopic methods (Liao, Hu, Wang, & Li, 2011).
Enantioselective Reactions
Isoquinoline derivatives, including those related to this compound, have been used in enantioselective iso-Pictet-Spengler reactions. These reactions provide access to underexplored indole-based core structure motifs in medicinal chemistry, which are significant in the development of new pharmaceuticals (Schönherr & Leighton, 2012).
Hemostatic Properties
Research on derivatives of this compound has revealed their hemostatic properties. Compounds synthesized using this chemical structure have shown to influence blood coagulation, with certain derivatives decreasing blood coagulation time by 14-16% (Лиманский et al., 2009).
N-Heterocycle Synthesis
The compound has also been used in the synthesis of N-heterocycles, a class of compounds with various applications in pharmaceuticals and materials science. This involves intramolecular cyclization and subsequent transformations leading to the formation of diverse nitrogen-containing heterocycles (Qiu & Wu, 2016).
Antiviral Properties
A study isolated a new isoquinoline alkaloid from Thalictrum glandulosissimum, related to this compound, which exhibited anti-tobacco mosaic virus (TMV) activity. This highlights the potential antiviral applications of isoquinoline derivatives (Luo et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-isoquinolin-6-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,4,6-8H,3,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVZIOLYNFITQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2354080.png)
![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
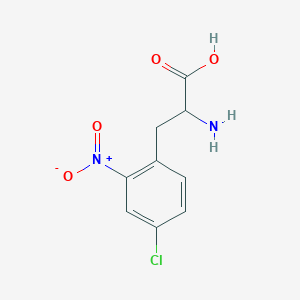
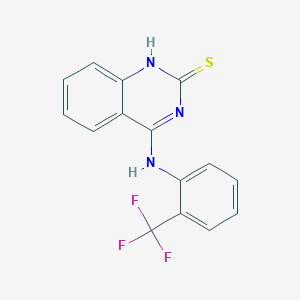
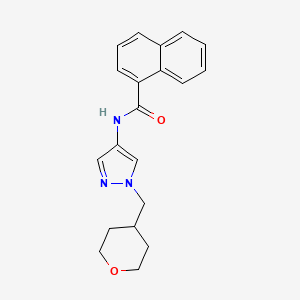
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
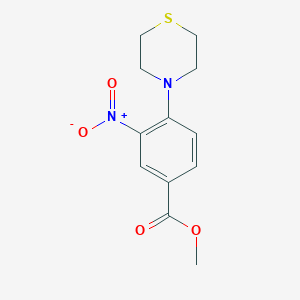
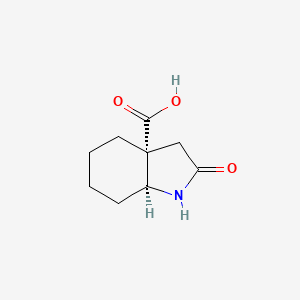
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)

